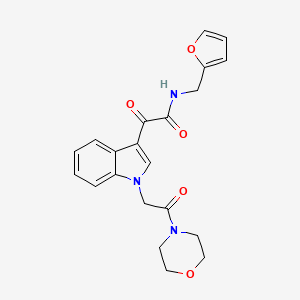

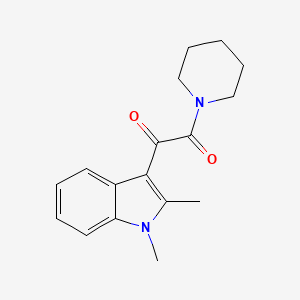

![molecular formula C10H12N4O2 B2561217 エチル(2E)-2-シアノ-3-[(1-メチル-1H-ピラゾール-5-イル)アミノ]プロプ-2-エン酸エステル CAS No. 116855-20-0](/img/structure/B2561217.png)

エチル(2E)-2-シアノ-3-[(1-メチル-1H-ピラゾール-5-イル)アミノ]プロプ-2-エン酸エステル

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Ethyl (2E)-2-cyano-3-[(1-methyl-1H-pyrazol-5-yl)amino]prop-2-enoate is a chemical compound used in scientific research. It was discovered as a novel, third-generation irreversible inhibitor .

Synthesis Analysis

This compound can be synthesized by the reaction of 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carbonyl chloride, ammonium thiocyanate, and ethyl 3-aminobut-2-enoate . The condensation of 5-aminopyrazole with various bielectrophilic moieties results in the formation of pyrazoloazines .Molecular Structure Analysis

The molecular weight of this compound is 220.23 . Its InChI code is 1S/C10H12N4O2/c1-3-16-10 (15)8 (6-11)7-12-9-4-5-13-14 (9)2/h4-5,7,12H,3H2,1-2H3/b8-7+ .Chemical Reactions Analysis

The compound is involved in various organic reactions, leading to the formation of differently substituted pyrazoloazines . The pyrazolone ring is opened and compound 12 is formed, which then cyclizes to form pyrazoloquinoline 11 .科学的研究の応用

インドール誘導体の合成

この化合物は、インドール誘導体の合成において重要な役割を果たします . インドールは、細胞生物学において主要な役割を果たす重要なタイプの分子および天然物です . 近年、インドール誘導体を、癌細胞、微生物、およびヒトの身体におけるさまざまな種類の障害の治療のための生物学的に活性な化合物として使用することが注目されています .

抗リーシュマニア活性

ピラゾール含有化合物(問題の化合物など)は、強力な抗リーシュマニア活性を含むさまざまな薬理学的効果で知られています . 合成されたピラゾール誘導体のインビトロ抗リーシュマニア活性は、リーシュマニア・エチオピカ臨床分離株に対して評価されました . その結果、化合物13は、優れた抗前鞭毛体活性を示すことが明らかになりました .

抗マラリア活性

この化合物は、有望な抗マラリア活性も示します。 合成されたピラゾール誘導体のインビボ抗マラリア活性は、マラリア原虫ベルギー株に感染したマウスに対して評価されました . 標的化合物は、マラリア原虫ベルギー株に対してより良い阻害効果を示しました .

分子ドッキング研究

化合物13の強力なインビトロ抗前鞭毛体活性を正当化するために、分子ドッキング研究が行われました。この化合物は、LmPTR1ポケット(活性部位)に望ましい適合パターンを持ち、結合自由エネルギーが低いことが特徴です .

ピラゾール誘導体の合成

この化合物は、いくつかのヒドラジンカップルドピラゾールの合成に使用されます . これらのピラゾール誘導体は、元素微量分析、FTIR、および1H NMR技術を用いて合成され、その構造が検証されました .

ファーマコフォアの調製

ヒドラジンカップルドピラゾール誘導体は、安全で効果的な抗リーシュマニア剤および抗マラリア剤の調製のための潜在的なファーマコフォアとみなすことができます .

作用機序

While the specific mechanism of action for this compound is not mentioned in the search results, it’s worth noting that similar compounds have been reported to mimic purine bases, present in DNA and RNA, due to close structural resemblance .

It has a density of 1.40±0.1 g/cm3 . It is insoluble in water but soluble in DMSO .

Safety and Hazards

将来の方向性

The development of new synthetic routes towards pyrazoloazines for their biological and medicinal exploration is an attractive area for researchers throughout the world . Simultaneous targeting of multiple nodes in the pathway, such as MEK and ERK, offers the prospect of enhanced efficacy as well as reduced potential for acquired resistance .

生化学分析

Biochemical Properties

Ethyl (2E)-2-cyano-3-[(1-methyl-1H-pyrazol-5-yl)amino]prop-2-enoate plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, this compound has been shown to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds. The interaction with cytochrome P450 enzymes can lead to either inhibition or activation of these enzymes, depending on the specific isoform involved . Additionally, ethyl (2E)-2-cyano-3-[(1-methyl-1H-pyrazol-5-yl)amino]prop-2-enoate can bind to certain receptor proteins, modulating their signaling pathways and affecting cellular responses .

Cellular Effects

The effects of ethyl (2E)-2-cyano-3-[(1-methyl-1H-pyrazol-5-yl)amino]prop-2-enoate on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, particularly those involving the mitogen-activated protein kinase (MAPK) pathway . By modulating this pathway, ethyl (2E)-2-cyano-3-[(1-methyl-1H-pyrazol-5-yl)amino]prop-2-enoate can affect gene expression and cellular metabolism, leading to changes in cell proliferation, differentiation, and apoptosis . Furthermore, this compound has been shown to impact the expression of certain genes involved in inflammatory responses, thereby influencing the immune response of cells .

Molecular Mechanism

At the molecular level, ethyl (2E)-2-cyano-3-[(1-methyl-1H-pyrazol-5-yl)amino]prop-2-enoate exerts its effects through several mechanisms. One key mechanism is the binding to specific biomolecules, such as enzymes and receptors, altering their activity. For example, this compound can inhibit the activity of certain kinases by binding to their active sites, preventing substrate phosphorylation . Additionally, ethyl (2E)-2-cyano-3-[(1-methyl-1H-pyrazol-5-yl)amino]prop-2-enoate can induce changes in gene expression by interacting with transcription factors and other regulatory proteins . These interactions can lead to either upregulation or downregulation of target genes, depending on the context and specific pathways involved.

Temporal Effects in Laboratory Settings

The temporal effects of ethyl (2E)-2-cyano-3-[(1-methyl-1H-pyrazol-5-yl)amino]prop-2-enoate in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. This compound has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time[8][8]. Prolonged exposure to light and heat can lead to gradual degradation, affecting its potency and efficacy . In in vitro studies, long-term exposure to ethyl (2E)-2-cyano-3-[(1-methyl-1H-pyrazol-5-yl)amino]prop-2-enoate has been shown to cause changes in cellular function, including alterations in cell cycle progression and apoptosis .

Dosage Effects in Animal Models

The effects of ethyl (2E)-2-cyano-3-[(1-methyl-1H-pyrazol-5-yl)amino]prop-2-enoate vary with different dosages in animal models. At low doses, this compound has been observed to have minimal toxic effects, while still exerting its biological activity . At higher doses, ethyl (2E)-2-cyano-3-[(1-methyl-1H-pyrazol-5-yl)amino]prop-2-enoate can cause adverse effects, including hepatotoxicity and nephrotoxicity . These toxic effects are likely due to the accumulation of the compound in the liver and kidneys, leading to cellular damage and dysfunction . Threshold effects have also been observed, where a certain dosage level is required to elicit a significant biological response.

特性

IUPAC Name |

ethyl (E)-2-cyano-3-[(2-methylpyrazol-3-yl)amino]prop-2-enoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N4O2/c1-3-16-10(15)8(6-11)7-12-9-4-5-13-14(9)2/h4-5,7,12H,3H2,1-2H3/b8-7+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLERYGLDEQQQRW-BQYQJAHWSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=CNC1=CC=NN1C)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C(=C/NC1=CC=NN1C)/C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2H-1,3-benzodioxol-5-yl)-2-{[6-methyl-2-(4-methylphenyl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2561138.png)

![3-(2-pyridyl)-6-(tetrahydro-2-furanylmethyl)isothiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2561139.png)

![ethyl 1-[2-hydroxy-2-(2-methoxyphenyl)ethyl]-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2561140.png)

![N-[(2Z)-5,7-dimethyl-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-(2,5-dioxopyrrolidin-1-yl)acetamide](/img/structure/B2561141.png)

![5-bromo-2-{[1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)piperidin-3-yl]methoxy}pyrimidine](/img/structure/B2561144.png)

![3-(3-methoxyphenyl)-2-{[(4-methylphenyl)methyl]sulfanyl}-7-(morpholine-4-carbonyl)-3,4-dihydroquinazolin-4-one](/img/structure/B2561148.png)

![2-(4-methoxyphenyl)-10-methyl-3-propylpyrimido[4,5-b]quinoline-4,5(3H,10H)-dione](/img/structure/B2561155.png)

![Methyl 3-(4,7,8-trimethyl-1,3-dioxopurino[8,7-b][1,3]oxazol-2-yl)propanoate](/img/structure/B2561157.png)